![molecular formula C19H22Cl2N4O2 B14726941 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-71-9](/img/structure/B14726941.png)
1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two urea groups linked to a central methanediyldibenzene core, with each urea group further substituted with a 2-chloroethyl moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of methanediyldibenzene with 3-(2-chloroethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Applications De Recherche Scientifique
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The 2-chloroethyl groups can also participate in alkylation reactions, leading to the modification of nucleophilic sites on biomolecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can be compared with other similar compounds, such as:
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-phenylthiourea]: This compound has thiourea groups instead of urea groups, which can lead to different chemical reactivity and biological activity.
1,1’-(Butane-1,4-diyl)bis[3-(2-chloroethyl)urea]: This compound has a butane linker instead of a methanediyldibenzene core, which can affect its overall structure and properties.
The uniqueness of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
13908-71-9 |
|---|---|
Formule moléculaire |
C19H22Cl2N4O2 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-9-11-22-18(26)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-19(27)23-12-10-21/h1-8H,9-13H2,(H2,22,24,26)(H2,23,25,27) |
Clé InChI |
NPAPTMFFWIVXJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NCCCl)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
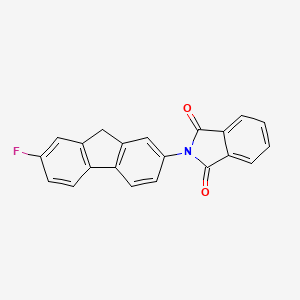
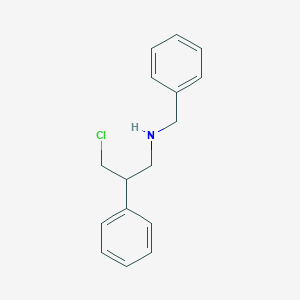

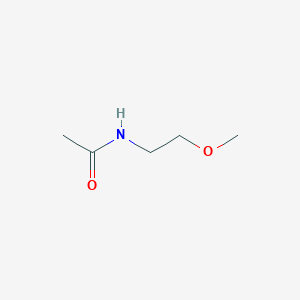

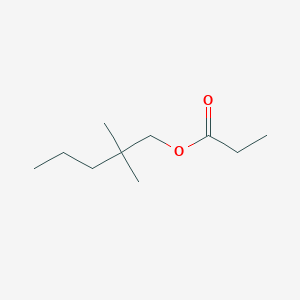
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

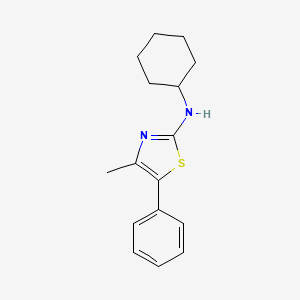
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)



